1-溴-3-硝基萘

描述

Synthesis Analysis

1-Bromo-3-nitronaphthalene can be synthesized through various methods, including the nitration of naphthalene derivatives. A simple and efficient synthesis approach involves the nitration of naphthalene to produce 1-nitronaphthalene, which can then be further brominated to obtain 1-Bromo-3-nitronaphthalene. An example of such synthesis is reported by Li Gong-an, Miao Jiang-huan, and Z. Xiaopeng (2009), where 1-nitronaphthalene is produced with a high yield under mild conditions, suggesting a potential pathway for the synthesis of 1-Bromo-3-nitronaphthalene through further halogenation steps (Li Gong-an et al., 2009).

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-nitronaphthalene has been studied through various spectroscopic techniques. A notable study by A. Alparone and V. Librando (2012) discusses the non-planar geometry of 1-nitronaphthalene, which is a related compound. Their findings suggest that the presence of substituents like bromo and nitro groups can influence the planarity and electronic distribution in naphthalene derivatives, providing insights into the structural aspects of 1-Bromo-3-nitronaphthalene (Alparone & Librando, 2012).

Chemical Reactions and Properties

1-Bromo-3-nitronaphthalene participates in various chemical reactions, including nucleophilic substitutions and coupling reactions. The compound's reactivity has been explored in the context of forming N-naphthylpyrroles and phenanthrenes through reactions with conjugated dienes, as detailed by E. Paredes et al. (2003). These reactions demonstrate the versatility of 1-Bromo-3-nitronaphthalene in synthesizing complex aromatic compounds (Paredes et al., 2003).

Physical Properties Analysis

The physical properties of 1-Bromo-3-nitronaphthalene, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical syntheses. While specific studies on these properties were not identified in the current literature search, the physical properties of related compounds suggest that 1-Bromo-3-nitronaphthalene is likely to exhibit low solubility in water and high solubility in organic solvents, consistent with its aromatic and halogenated nature.

Chemical Properties Analysis

The chemical properties of 1-Bromo-3-nitronaphthalene, including its electrophilic and nucleophilic reaction capabilities, have been inferred from studies on related nitronaphthalenes. For instance, the photolysis and radical formation potential of 1-nitronaphthalene in atmospheric waters, as explored by M. Brigante et al. (2010), provide insights into the photochemical behavior of 1-Bromo-3-nitronaphthalene (Brigante et al., 2010). These properties are essential for understanding the environmental impact and degradation pathways of the compound.

科学研究应用

1. 镁储备电池中的电池去极化剂

1-硝基萘,与1-溴-3-硝基萘密切相关,已被探索用作镁储备电池中的电池去极化剂。它与乙炔黑结合以增强导电性。通过镁/1-硝基萘电池在不同电解质和不同电流密度下放电来评估其作为阴极活性材料的有效性。这一应用突显了其在能量存储技术中的潜力(Thirunakaran et al., 1996)。

2. 大气水中的光化学

1-硝基萘作为研究大气水中光敏反应的模型。已研究了它在不同条件下与氧和卤化物的相互作用,包括激光闪光光解。这项研究对于理解环境中自由基物种和单线态氧的形成至关重要,这在大气化学中具有重要意义(Brigante et al., 2010)。

3. 药物和染料的合成

1-硝基萘是合成各种化学品,包括药物、染料和农药的关键中间体。已报道了一种简单有效的合成1-硝基萘的方法,突显了它在化工行业中的重要性(Gong-an et al., 2009)。

4. 大气建模和环境影响

已进行了关于大气中半挥发性硝基多环芳烃如硝基萘的形成、衰减和分配的研究。这些研究对于建模大气条件和了解这类化合物的环境影响至关重要(Feilberg et al., 1999)。

5. 毒理学研究中的谷胱甘肽结合

已研究了1-硝基萘代谢为亲电代谢物,然后在肺和肝组织中被捕获为谷胱甘肽结合物。这项研究对于理解生物系统中硝基芳香化合物的生物活化和毒性至关重要(Watt et al., 1999)。

6. 硫化氢利用

已证明1-硝基萘在水溶液中被硫化氢选择性还原。这个过程在石油工业中具有重要意义,并提供了一种替代克劳斯工艺,潜在降低能源消耗(Mondal et al., 2015)。

7. 电子光谱和能量转移研究

对1-硝基萘的电子光谱和分子内能量转移的研究为了解其电子态和发光行为提供了见解。这对于理解硝基芳香化合物的光物理性质至关重要(Mikula et al., 1972)。

安全和危害

属性

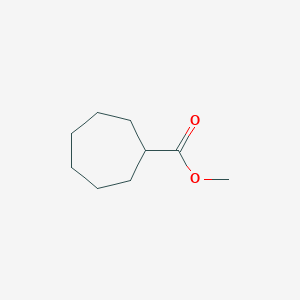

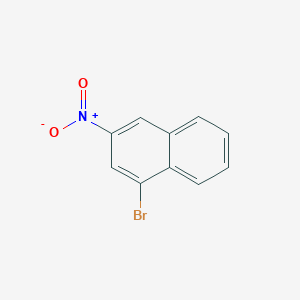

IUPAC Name |

1-bromo-3-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-10-6-8(12(13)14)5-7-3-1-2-4-9(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCNOTIUELQJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324773 | |

| Record name | 1-bromo-3-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-nitronaphthalene | |

CAS RN |

7499-65-2 | |

| Record name | NSC407684 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-3-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。